tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
Description
tert-Butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a bromophenyl group, and a hydroxypropan-2-ylamino group
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-10(9-20)18-14(21)13(11-7-5-6-8-12(11)17)19-15(22)23-16(2,3)4/h5-8,10,13,20H,9H2,1-4H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSMAPOPKDILGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate typically involves multiple steps:
Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an amine under basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the hydroxypropan-2-ylamino group: This can be done through a nucleophilic substitution reaction where an appropriate amine reacts with a halogenated propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropan-2-ylamino moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the carbamate can be reduced to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃), sodium thiolate (NaSR), or alkoxides (RO⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its bromophenyl group can act as a probe for binding studies, while the carbamate group can be used to protect amines during peptide synthesis.
Medicine
In medicinal chemistry, this compound has potential applications in drug design and development. Its structural features make it a candidate for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in halogen bonding or π-π interactions, while the carbamate group can form hydrogen bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(2-chlorophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
- tert-Butyl N-[1-(2-fluorophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
- tert-Butyl N-[1-(2-iodophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[1-(2-bromophenyl)-2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]carbamate lies in its bromophenyl group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable tool in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
